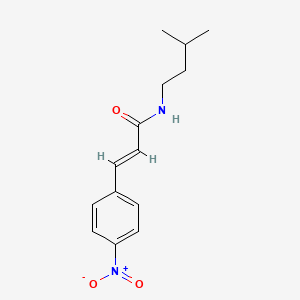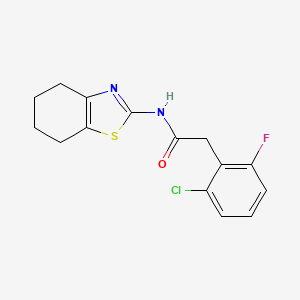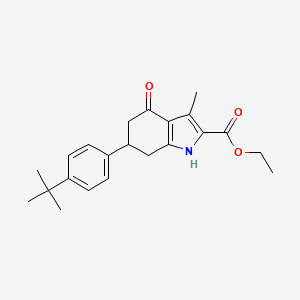![molecular formula C17H18INO5 B4571198 2-[4-(HYDROXYMETHYL)-2-IODO-6-METHOXYPHENOXY]-N~1~-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B4571198.png)
2-[4-(HYDROXYMETHYL)-2-IODO-6-METHOXYPHENOXY]-N~1~-(2-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-[4-(HYDROXYMETHYL)-2-IODO-6-METHOXYPHENOXY]-N~1~-(2-METHOXYPHENYL)ACETAMIDE is an organic compound with a complex structure that includes both phenoxy and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(HYDROXYMETHYL)-2-IODO-6-METHOXYPHENOXY]-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the iodination of 4-(hydroxymethyl)-2-methoxyphenol to produce 4-(hydroxymethyl)-2-iodo-6-methoxyphenol. This intermediate is then reacted with 2-methoxyphenylacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(HYDROXYMETHYL)-2-IODO-6-METHOXYPHENOXY]-N~1~-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-[4-(CARBOXYMETHYL)-2-IODO-6-METHOXYPHENOXY]-N~1~-(2-METHOXYPHENYL)ACETAMIDE.
Reduction: 2-[4-(HYDROXYMETHYL)-2-HYDROGEN-6-METHOXYPHENOXY]-N~1~-(2-METHOXYPHENYL)ACETAMIDE.
Substitution: 2-[4-(HYDROXYMETHYL)-2-(SUBSTITUTED)-6-METHOXYPHENOXY]-N~1~-(2-METHOXYPHENYL)ACETAMIDE.
Scientific Research Applications
2-[4-(HYDROXYMETHYL)-2-IODO-6-METHOXYPHENOXY]-N~1~-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(HYDROXYMETHYL)-2-IODO-6-METHOXYPHENOXY]-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s phenoxy and acetamide groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(HYDROXYMETHYL)-2-IODO-6-METHOXYPHENOXY]-N~1~-(2-HYDROXYPHENYL)ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group on the phenyl ring.
2-[4-(HYDROXYMETHYL)-2-IODO-6-METHOXYPHENOXY]-N~1~-(2-CHLOROPHENYL)ACETAMIDE: Similar structure but with a chlorine atom instead of a methoxy group on the phenyl ring.
Uniqueness
2-[4-(HYDROXYMETHYL)-2-IODO-6-METHOXYPHENOXY]-N~1~-(2-METHOXYPHENYL)ACETAMIDE is unique due to the presence of both methoxy and iodo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-8,20H,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMFGWOJOJCZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2I)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B4571117.png)
![4-(methylthio)-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4571124.png)


![3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid](/img/structure/B4571139.png)
![N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B4571140.png)

![2-(biphenyl-4-yl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4571154.png)

![Ethyl 2-[[5-[3-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B4571174.png)

![N-[2-(butan-2-yl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4571184.png)

![2-{[(4-fluorobenzyl)thio]acetyl}-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4571203.png)
